
2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrimidine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The thiazole ring is known for its presence in various biologically active molecules, while the pyrimidine ring is a fundamental structure in many nucleic acids and drugs .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid typically involves the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. This is followed by the condensation of the thiazole derivative with a suitable nitrile or amidine to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on both rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
科学研究应用
2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can mimic nucleic acid structures, allowing the compound to interfere with DNA and RNA processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 2-(1,3-Thiazol-4-yl)pyrimidine-5-carboxylic acid
- 2-(1,3-Thiazol-4-yl)pyrimidine-6-carboxylic acid
- 2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxamide
Uniqueness
2-(1,3-Thiazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylic acid group can affect how the compound interacts with biological targets and its overall stability .
属性
分子式 |
C8H5N3O2S |
|---|---|
分子量 |
207.21 g/mol |
IUPAC 名称 |
2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-1-2-9-7(11-5)6-3-14-4-10-6/h1-4H,(H,12,13) |
InChI 键 |
GRMKCINBZWJOMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1C(=O)O)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)


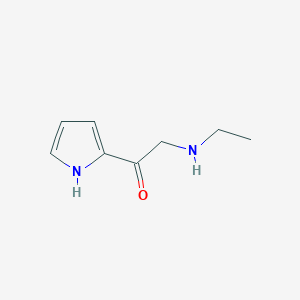
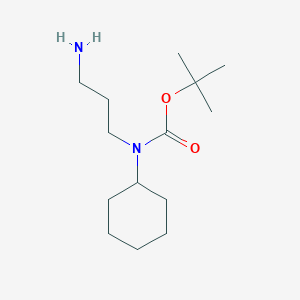
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
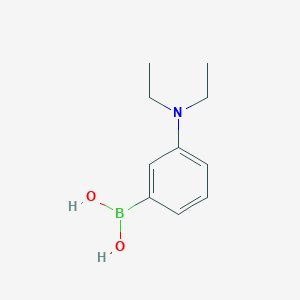
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
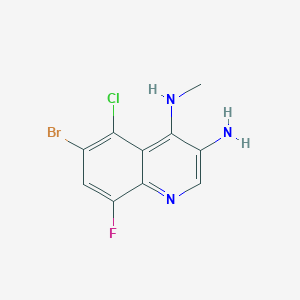

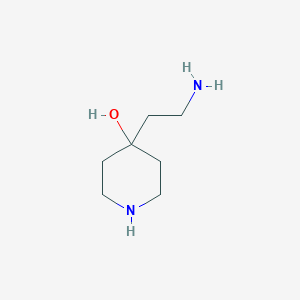
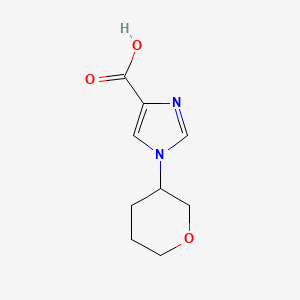
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
